tert-butyl N-(4-iodophenyl)carbamate

Cross-coupling Suzuki-Miyaura Reactivity

Select tert-butyl N-(4-iodophenyl)carbamate when synthesis demands superior cross-coupling efficiency. The para-iodo substituent delivers faster oxidative addition and higher conversion than bromo- or chloro-analogs, while the Boc group enables orthogonal N-deprotection. This precision combination supports SAR exploration in medicinal chemistry and post-polymerization modification without premature amine interference. Procure ≥95% purity for reproducible results in multi-step routes.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 159217-89-7
Cat. No. B131921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-iodophenyl)carbamate
CAS159217-89-7
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)I
InChIInChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
InChIKeyCGALRQWBJFDAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(4-iodophenyl)carbamate (CAS 159217-89-7): A High-Purity Boc-Protected Iodoarene Building Block for Advanced Cross-Coupling


tert-Butyl N-(4-iodophenyl)carbamate (CAS 159217-89-7), commonly referred to as N-Boc-4-iodoaniline, is a white solid aromatic carbamate . It features an iodine atom para to a Boc-protected aniline nitrogen, a strategic combination that makes it a premier building block for cross-coupling reactions . Its commercial availability at high purities (≥95%) and its well-characterized solid-state properties position it as a key intermediate for synthesizing complex molecules in medicinal chemistry and material science.

The Strategic Value of tert-Butyl N-(4-iodophenyl)carbamate: Why In-Class Analogs Cannot Be Simply Substituted


Generic substitution of tert-butyl N-(4-iodophenyl)carbamate with other halogenated anilines or different N-protected anilines is scientifically unsound. The compound's unique value proposition arises from a confluence of properties that are not simultaneously present in any single analog. While 4-bromo- or 4-chloro-analogs are less reactive in cross-coupling, the N-Boc group provides crucial synthetic versatility—offering both protection and a specific lipophilicity profile . Switching to an unprotected 4-iodoaniline introduces a free primary amine, which is incompatible with many subsequent reactions and can lead to undesired side products. Conversely, changing the protecting group (e.g., to acetyl) or the halogen alters key physicochemical parameters like LogP and solubility, potentially derailing a multi-step synthesis. Therefore, selecting this specific compound is not arbitrary but a calculated decision based on its precise and quantifiable profile.

Head-to-Head Quantitative Evidence: Differentiating tert-Butyl N-(4-iodophenyl)carbamate from Its Analogs


Cross-Coupling Reactivity: Iodoarene vs. Bromoarene and Chloroarene Analogs

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly dependent on the carbon-halogen bond strength. The C-I bond in tert-butyl N-(4-iodophenyl)carbamate is significantly weaker than the C-Br or C-Cl bonds in its bromo- and chloro-analogs, making it the most reactive partner . This is a well-established class-level trend, where aryl iodides are known to react faster and under milder conditions than aryl bromides and chlorides [1]. This fundamental difference in bond dissociation energy translates to higher yields and cleaner reaction profiles in complex molecule synthesis.

Cross-coupling Suzuki-Miyaura Reactivity

Physicochemical Profile: A Quantifiable Comparison of Lipophilicity and Solubility with Closest Analogs

The strategic combination of the 4-iodophenyl and tert-butyl carbamate (Boc) groups confers a specific and quantifiable lipophilicity profile. The target compound has a consensus LogP of 3.24, making it moderately lipophilic . This is a key differentiator from its more polar and less lipophilic analog, the unprotected 4-iodoaniline, which has a reported LogP of 2.34 [1]. This difference of nearly one Log unit indicates a significantly greater preference for non-polar environments, which impacts solubility, membrane permeability, and chromatographic behavior.

Physicochemical Properties Lipophilicity Solubility

Bulk Solid-State Identity: Verified Melting Point vs. Potential Contaminants

The compound's identity and purity can be verified by its sharp and consistent melting point of 146-147 °C , which aligns closely with the typical 144-148 °C range reported across multiple reputable vendors . A key risk in procurement is contamination with the synthetic precursor, 4-iodoaniline, which melts at a significantly lower 61-63 °C [1]. The >80 °C difference in melting point provides a straightforward, quantitative check for the presence of this common impurity.

Quality Control Identity Purity

High-Value Application Scenarios for tert-Butyl N-(4-iodophenyl)carbamate in Drug Discovery and Materials Science


Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

In medicinal chemistry, tert-butyl N-(4-iodophenyl)carbamate is a premier reagent for generating libraries of biaryl compounds via Suzuki-Miyaura coupling. Its superior reactivity as an iodoarene ensures high conversion rates and broad substrate scope, enabling the rapid exploration of structure-activity relationships (SAR) around a central biaryl pharmacophore. The intact Boc group allows for selective deprotection and further functionalization in subsequent steps .

Synthesis of Functional Materials and Polymers

The compound serves as a versatile monomer for the synthesis of advanced polymers. For instance, its ability to undergo step-growth polymerization to create Boc-protected ionenes with controlled molecular weights has been demonstrated. The Boc group can be subsequently cleaved to reveal reactive amine functionalities within the polymer backbone, enabling post-polymerization modifications .

Precursor for Radiopharmaceuticals and Imaging Agents

The aryl iodide functional group is an ideal handle for introducing radioactive iodine isotopes (e.g., 123I, 125I) via isotopic exchange or for use in palladium-catalyzed reactions with radiolabeled synthons. Carbamate analogs, such as phenyl 4-iodophenylcarbamate, have been specifically synthesized and evaluated for their potential as cholinesterase-binding ligands for Alzheimer's disease imaging, highlighting the utility of this structural class in diagnostic development [1].

Building Block for Agrochemicals and Bioactive Molecules

The combination of a cross-coupling handle and a protected amine makes this compound a key intermediate in the synthesis of various biologically active molecules, including new agrochemical candidates. Its use in multi-step syntheses allows for the efficient installation of a substituted aniline motif, a common structural feature in herbicides and fungicides, without interference from an unprotected amino group .

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